molecular formula C17H28BClN2O3 B8098569 2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride

2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride

Cat. No.: B8098569
M. Wt: 354.7 g/mol
InChI Key: YXPWDNXNAQTHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a boronic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile or electrophile used .

Scientific Research Applications

2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine rings can interact with biological macromolecules, while the boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles. This allows the compound to modulate various biological processes and exhibit its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives, as well as boronic acid esters. Examples include:

Uniqueness

What sets 2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3.ClH/c1-16(2)17(3,4)23-18(22-16)14-7-8-15(19-13-14)21-12-11-20-9-5-6-10-20;/h7-8,13H,5-6,9-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPWDNXNAQTHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCN3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.